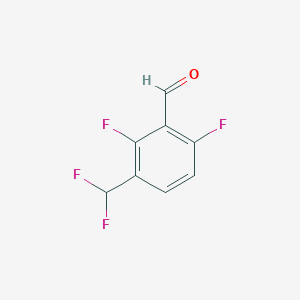

3-(Difluoromethyl)-2,6-difluorobenzaldehyde

Description

Properties

IUPAC Name |

3-(difluoromethyl)-2,6-difluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F4O/c9-6-2-1-4(8(11)12)7(10)5(6)3-13/h1-3,8H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXVJODVZMSKYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)F)F)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Difluoromethyl)-2,6-difluorobenzaldehyde typically involves the introduction of difluoromethyl and fluorine groups onto a benzaldehyde ring. One common method is the electrophilic aromatic substitution reaction, where a benzaldehyde derivative is treated with difluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and optimized reaction conditions to ensure efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-(Difluoromethyl)-2,6-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms and difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products:

Oxidation: Formation of 3-(Difluoromethyl)-2,6-difluorobenzoic acid.

Reduction: Formation of 3-(Difluoromethyl)-2,6-difluorobenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 3-(Difluoromethyl)-2,6-difluorobenzaldehyde is used as a building block for the synthesis of more complex molecules. Its unique fluorine-containing structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific biological targets .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Fluorine-containing compounds are known to exhibit improved pharmacokinetic properties, making them attractive candidates for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties enable the development of high-performance products with enhanced stability and reactivity .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-2,6-difluorobenzaldehyde involves its interaction with specific molecular targets. The difluoromethyl and fluorine groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3-(difluoromethyl)-2,6-difluorobenzaldehyde with related fluorinated benzaldehydes:

Key Observations:

- Chloro substituents (e.g., in 2,6-dichloro-3-fluorobenzaldehyde) introduce greater electron-withdrawing effects, which may alter reactivity in nucleophilic aromatic substitution reactions .

Derivatives:

- General Aldehyde Synthesis: As described in , derivatives of 2,6-difluorobenzaldehyde are synthesized via reactions with phenols under basic conditions (e.g., K₂CO₃ in dimethylacetamide), followed by purification via silica chromatography .

Fluorine in Drug Design:

Biological Activity

3-(Difluoromethyl)-2,6-difluorobenzaldehyde is a fluorinated aromatic compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The introduction of fluorine atoms into organic molecules often enhances their pharmacological properties, including increased metabolic stability and improved binding affinity to biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

The compound has the following chemical structure:

- Molecular Formula : C9H6F4O

- Molecular Weight : 204.14 g/mol

The biological activity of this compound is primarily attributed to its unique difluoromethyl and difluoro substituents. These groups can influence the compound's interaction with various biological targets through:

- Hydrogen Bonding : The difluoromethyl group can act as a hydrogen-bond donor, enhancing binding interactions with biomolecules.

- Lipophilicity : The presence of fluorine atoms increases lipophilicity, which may enhance membrane permeability and bioavailability .

- Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes involved in metabolic pathways, suggesting that this compound may also exhibit such properties.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound possess significant antimicrobial activity. For instance:

- Case Study : A study on fluorinated imines demonstrated that fluorinated aldimines showed antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated that substitution at the meta position (similar to the structure of this compound) enhanced antibacterial efficacy comparable to standard antibiotics like ampicillin .

Anticancer Activity

The compound is also being investigated for its potential anticancer properties. Fluorinated compounds are known for their ability to interfere with cancer cell proliferation and survival.

- Research Findings : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by disrupting metabolic pathways essential for tumor growth. Further studies are required to elucidate the exact mechanisms involved.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure:

- Absorption : The increased lipophilicity due to fluorine substitution may improve absorption rates in biological systems.

- Distribution : Enhanced binding affinity to proteins can lead to altered distribution within tissues.

- Metabolism and Excretion : Fluorinated compounds often exhibit slower metabolism rates due to reduced susceptibility to enzymatic degradation, potentially leading to prolonged action in vivo .

Comparison with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar fluorinated compounds is presented below:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Difluoromethyl phenyl sulfide | Contains sulfur; lacks aldehyde functionality | Moderate antimicrobial properties |

| Difluoromethyl benzene | Simple difluoromethyl group; no functional groups | Limited biological activity |

| Trifluoromethyl benzaldehyde | Contains trifluoro group; similar aldehyde | Notable anticancer effects |

Q & A

Q. What are the key considerations for synthesizing 3-(difluoromethyl)-2,6-difluorobenzaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step fluorination and aldehyde functionalization. For example, 2,6-difluorobenzaldehyde derivatives (e.g., ) are synthesized via nucleophilic aromatic substitution or condensation reactions. A common approach is reacting 2,6-difluorobenzaldehyde with fluorinated intermediates under anhydrous conditions (e.g., DMF, Na2S2O5 catalyst, nitrogen atmosphere). Optimization focuses on controlling reaction temperature (120–150°C), stoichiometry of fluorinating agents, and purification via recrystallization (ethanol/water mixtures). Monitoring by TLC or HPLC ensures minimal byproduct formation .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : - and -NMR identify fluorinated positions and confirm aldehyde proton resonance (δ ~10 ppm for CHO). For example, -NMR of similar compounds shows splitting patterns (e.g., doublets for aromatic F substituents) .

- Mass Spectrometry : HRMS (High-Resolution MS) confirms molecular weight (e.g., CHFO: calc. 186.03) and detects isotopic peaks for fluorine .

- X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regioselectivity in fluorinated analogs .

Q. What role do fluorine substituents play in modifying the physicochemical properties of this compound?

- Methodological Answer : Fluorine enhances metabolic stability and bioavailability by:

- Reducing basicity : Electron-withdrawing effects lower pKa of adjacent functional groups (e.g., amines), improving membrane permeability .

- Increasing lipophilicity : Fluorine’s hydrophobic nature improves logP, critical for CNS-targeting compounds.

- Conformational rigidity : Fluorine’s stereoelectronic effects restrict bond rotation, stabilizing bioactive conformations. Computational studies (e.g., DFT) can quantify these effects .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing difluoromethyl groups to benzaldehyde scaffolds be addressed?

- Methodological Answer : Regioselectivity is influenced by directing groups and catalysts. For example:

- Ortho/para-directing groups : Use –NO or –NH to guide fluorination. Subsequent reduction or deprotection yields the aldehyde .

- Transition-metal catalysis : Pd-mediated C–H activation enables selective difluoromethylation at sterically accessible positions.

- Competitive kinetics : Monitor intermediates via in-situ -NMR to optimize reaction pathways .

Q. What strategies mitigate degradation of this compound under acidic/basic conditions?

- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH) reveal degradation pathways:

Q. How can computational modeling predict the bioactivity of fluorinated benzaldehyde derivatives?

- Methodological Answer : Combine molecular docking and MD simulations:

- Docking : Use Protein Data Bank (PDB) structures (e.g., kinase targets) to assess binding affinity. Fluorine’s polar interactions with hydrophobic pockets improve selectivity .

- ADMET prediction : Tools like SwissADME estimate permeability (e.g., blood-brain barrier penetration) based on fluorine’s effects on logP and PSA .

- QSAR models : Correlate fluorine substitution patterns with IC values from enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.